



Application Notes and Protocols for the Total Synthesis of Rauvovertine B

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Compound of Interest		
Compound Name:	Rauvovertine B	
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These application notes provide a detailed overview and experimental protocols for the first total synthesis of (-)-Rauvovertine B, a unique cyclopropane-containing indole alkaloid. The methodology, developed by Aquilina, J. M., et al., presents a novel approach to constructing the complex hexacyclic framework of this natural product, which has demonstrated noteworthy anti-inflammatory properties.[1]

The synthesis is characterized by a strategic sequence of key reactions, including a palladiumcatalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ringclosing metathesis.[1][2] The cornerstone of this synthetic route is a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.[1][3] This 11-step synthesis provides (-)-Rauvovertine B with an overall yield of 2.4%.[1][2][3]

Retrosynthetic Analysis

The synthetic strategy hinges on disconnecting the complex hexacyclic structure of (-)-Rauvovertine B back to simpler, commercially available starting materials. The key disconnection is the cyclopropane ring, which is formed in the final key step from a tetracyclic N-sulfonyl triazole intermediate. This intermediate is assembled through a series of wellorchestrated reactions that build the core ring system.

Methodological & Application

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Pd-catalyzed cis-selective cis-selective Ring-Closing Metathesis remark/easer Allylic Amination Ploduct Picter-Spengler Picter

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Caption: Retrosynthetic analysis of (-)-Rauvovertine B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (-)-Rauvovertine B.



Step No.	Reaction	Product	Yield (%)
1	Palladium-catalyzed Allylic Amination	Allylic Amine	85
2	Boc Protection	Boc-protected Amine	95
3	Pictet-Spengler Reaction	Tetracyclic Product	60 (cis)
4	Ester Reduction	Primary Alcohol	98
5	Swern Oxidation	Aldehyde	92
6	Seyferth-Gilbert Homologation	Terminal Alkyne	75
7	Ring-Closing Metathesis	Cyclized Product	80
8	Boc Deprotection	Secondary Amine	99
9	Sulfonylation and Azide Installation	N-sulfonyl azide	70
10	Intramolecular Cycloaddition	N-sulfonyl triazole	85
11	Strain-Promoted Intramolecular Cyclopropanation	(-)-Rauvovertine B	35
Overall	~2.4		

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of (-)-Rauvovertine B are provided below.

Palladium-Catalyzed Stereospecific Allylic Amination

This crucial step establishes the first stereocenter of the molecule.



- Reaction: L-tryptophan methyl ester is reacted with a chiral crotyl alcohol derivative in the presence of a palladium catalyst.
- Reagents:
 - L-tryptophan methyl ester (1.0 equiv)
 - (E)-2-Buten-1-ol derivative (1.2 equiv)
 - [Pd(allyl)Cl]₂ (2.5 mol%)
 - Triphenylphosphine (10 mol%)
 - N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv)
 - Toluene
- Procedure:
 - To a solution of L-tryptophan methyl ester and the crotyl alcohol derivative in toluene, add
 [Pd(allyl)Cl]₂ and triphenylphosphine.
 - Add BSA to the mixture and stir at room temperature for 16-24 hours.
 - Monitor the reaction by TLC.
 - Upon completion, quench the reaction with saturated aqueous NaHCO₃.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

Cis-selective Pictet-Spengler Reaction

This reaction forms the core tetracyclic ring system with the desired cis-stereochemistry.



 Reaction: The allylic amination product is cyclized via an acid-catalyzed reaction with an aldehyde.

Reagents:

- Allylic amination product (1.0 equiv)
- Acetaldehyde (3.0 equiv)
- Trifluoroacetic acid (TFA) (1.1 equiv)
- Dichloromethane (DCM)

Procedure:

- Dissolve the allylic amination product in DCM and cool to 0 °C.
- Add acetaldehyde, followed by the dropwise addition of TFA.
- Stir the reaction mixture at 0 °C for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
- Separate the layers and extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the cisdiastereomer.

Ring-Closing Metathesis (RCM)

This step forms the sixth ring of the indoloquinolizidine core.

 Reaction: The diene substrate, formed in a previous step, undergoes intramolecular olefin metathesis.



•	Reagents:
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- Diene substrate (1.0 equiv)
- Grubbs' second-generation catalyst (5 mol%)
- Toluene
- Procedure:
 - Dissolve the diene substrate in degassed toluene.
 - Add Grubbs' second-generation catalyst and heat the mixture to 80 °C.
 - Stir for 2-4 hours, monitoring by TLC.
 - Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

Strain-Promoted Intramolecular Cyclopropanation

This is the final and key bond-forming reaction to yield (-)-Rauvovertine B.

- Reaction: The N-sulfonyl triazole precursor undergoes thermal decomposition to a carbene,
 which then undergoes an intramolecular C-H insertion to form the cyclopropane ring.
- Reagents:
 - N-sulfonyl triazole precursor (1.0 equiv)
 - Rh₂(esp)₂ (1 mol%)
 - 1,2-Dichloroethane (DCE)
- Procedure:
 - Dissolve the N-sulfonyl triazole precursor in DCE.

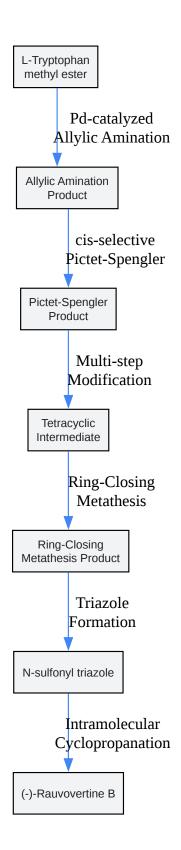


- Add Rh₂(esp)₂ and heat the mixture to 80 °C.
- Stir for 1-2 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC to afford (-)-Rauvovertine B.

Visualizations Overall Synthetic Workflow

The following diagram illustrates the major transformations in the total synthesis of (-)-Rauvovertine B.





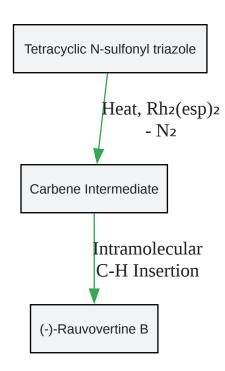
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Caption: Key stages in the total synthesis of **Rauvovertine B**.



Key Cyclopropanation Step

This diagram details the crucial transformation from the tetracyclic precursor to the final product.



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Caption: The key intramolecular cyclopropanation reaction.

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References

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- 3. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation PubMed [pubmed.ncbi.nlm.nih.gov]
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